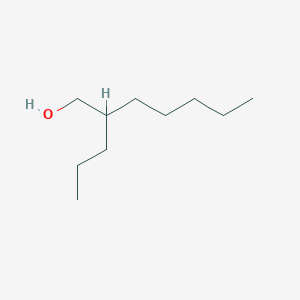

2-Propylheptan-1-ol

Descripción general

Descripción

El ácido acético de gosipol es un aldehído polifenólico natural derivado de las semillas, raíces y tallos de las plantas de algodón (especies Gossypium). Ha sido estudiado extensamente por sus diversas propiedades biológicas, incluyendo actividades antifertilidad, antiviral, antioxidante, antibacteriana, antimalárica y antitumoral .

Mecanismo De Acción

El ácido acético de gosipol ejerce sus efectos a través de múltiples mecanismos:

Actividad antitumoral: Inhibe la familia Bcl-2 de proteínas antiapoptóticas, promoviendo la apoptosis en las células tumorales.

Actividad antimicrobiana: Interfiere con el ensamblaje de la proteína de división celular FtsZ en las bacterias, inhibiendo la división celular bacteriana.

Análisis Bioquímico

Biochemical Properties

It is known that 2-Propyl-1-heptanol is a branched C10 fatty alcohol . It is mainly used as a plasticizer alcohol and as a raw material for making surfactants used in detergents or in industrial cleaning agents for hard surface cleaning .

Molecular Mechanism

It is known that it is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido acético de gosipol se puede sintetizar a partir del gosipol, que se extrae del aceite de semilla de algodón. La síntesis implica la reacción del gosipol con anhídrido acético en presencia de un catalizador como la piridina. La reacción típicamente ocurre bajo condiciones de reflujo, y el producto se purifica mediante recristalización .

Métodos de producción industrial: La producción industrial del ácido acético de gosipol implica la extracción a gran escala de gosipol del aceite de semilla de algodón seguida de su modificación química. El proceso incluye pasos de extracción con disolvente, filtración y purificación para garantizar una alta pureza y rendimiento .

Tipos de reacciones:

Oxidación: El ácido acético de gosipol puede sufrir reacciones de oxidación, lo que lleva a la formación de quinonas.

Reducción: Puede reducirse para formar derivados de dihidrogosipol.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones suaves.

Principales productos formados:

Oxidación: Quinonas y compuestos relacionados.

Reducción: Derivados de dihidrogosipol.

Sustitución: Varios derivados de gosipol con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

Química: Se utiliza como material de partida para la síntesis de varios derivados con posibles actividades biológicas.

Biología: Se estudia por sus efectos sobre la división celular y su potencial como agente antimicrobiano.

Medicina: Se investiga por sus propiedades antitumorales, particularmente en el tratamiento de varios cánceres. .

Comparación Con Compuestos Similares

El ácido acético de gosipol es único debido a su doble mecanismo de acción y sus diversas actividades biológicas. Los compuestos similares incluyen:

Gosipol: El compuesto principal, que también exhibe actividades antifertilidad y antitumorales.

Apogosipol: Un derivado con propiedades antitumorales mejoradas.

Gosipolona: Otro derivado con posibles aplicaciones terapéuticas.

El ácido acético de gosipol destaca por su capacidad de dirigirse a múltiples vías y su potencial para su uso en terapias combinadas .

Actividad Biológica

2-Propylheptan-1-ol, also known as 2-propyl-1-heptanol, is a branched-chain alcohol with the molecular formula C10H22O. It is primarily used in industrial applications, but recent research has begun to explore its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its chemical properties, synthesis methods, and biological effects.

Chemical Structure : this compound is a branched-chain fatty alcohol. Its structure significantly influences its physical and chemical properties, making it suitable for various applications in the chemical industry.

Synthesis Methods : The synthesis of this compound can be achieved through several methods:

- Hydroformylation followed by hydrogenation : This method involves the hydroformylation of C4 alkenes to produce aldehydes, which are then hydrogenated to form the desired alcohol.

- Aldol condensation : Another method includes the aldol reaction of n-pentanal followed by hydrogenation. This process can yield high conversions with optimal catalyst ratios .

| Synthesis Method | Description |

|---|---|

| Hydroformylation | Converts C4 alkenes to aldehydes, then to alcohols. |

| Aldol Condensation | Involves self-condensation of n-pentanal with subsequent hydrogenation. |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing potential applications in medicine and biology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effects on cell division and its potential as an antimicrobial agent. The compound's ability to inhibit microbial growth suggests possible applications in developing preservatives or disinfectants.

Antitumor Activity

Emerging studies have explored the antitumor properties of this compound. Preliminary investigations suggest that it may inhibit cancer cell proliferation. However, detailed studies are still required to confirm these findings and elucidate the underlying mechanisms.

Safety and Toxicology

Safety assessments indicate that this compound is harmful to aquatic organisms based on chronic toxicity studies . However, it has shown no mutagenic effects in various tests with bacteria and mammalian cell cultures, suggesting a relatively low risk for genetic damage .

Toxicological Data Summary

| Toxicity Type | Findings |

|---|---|

| Aquatic Toxicity | Harmful to aquatic organisms; chronic toxicity observed. |

| Mutagenicity | No mutagenic effects found in tested organisms. |

| Reproductive Toxicity | No fertility impairment noted; high doses may affect development. |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cytotoxicity Studies : A study examining various compounds from marine algae indicated that certain alcohols could exhibit significant cytotoxic effects against cancer cell lines. While not directly studying this compound, these findings suggest that similar compounds could have therapeutic potential .

- Industrial Applications : As a precursor for synthesizing other compounds, including plasticizers like Di-(2-propylheptyl) phthalate (DPHP), this compound plays a crucial role in industrial chemistry, which may indirectly relate to its biological activity through metabolic pathways .

Propiedades

IUPAC Name |

2-propylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQLIQIAXYRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029302 | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10042-59-8 | |

| Record name | 2-Propylheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROZ1V94YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing 2-propyl-1-heptanol according to the provided research?

A1: The research suggests that 2-propyl-1-heptanol can be synthesized via two main routes:

- Guerbet Reaction: This method involves the catalytic coupling of n-pentanol. [] Various factors influence the reaction, including the type of catalyst (VIII group metals like Pt, Pd, Ir, Ru, Rh), support material (C, Al2O3, TiO2, CeO2, ZrO2), reaction temperature, and pressure. []

- Esterification: 2-propyl-1-heptanol can be reacted with phthalic acid in the presence of a solid superacid catalyst to synthesize Di-(2-propyl heptyl) phthalate. [] This method focuses on optimizing reaction conditions like the ratio of alcohol to acid, catalyst dosage, temperature, and time to maximize yield. []

Q2: How do the structural properties of 2-propyl-1-heptanol influence its applications?

A2: While the provided research doesn't delve into the detailed spectroscopic characterization of 2-propyl-1-heptanol, its branched structure significantly impacts its properties and potential applications:

- Surfactant Properties: When 2-propyl-1-heptanol is used to synthesize branched chain glycosides, the resulting molecules exhibit surface-active properties. [] Factors like the degree of polymerization and mixing with other branched alcohols influence the critical micelle concentration (CMC), surface tension, and foaming and emulsifying abilities. []

- Extractant in Liquid-Liquid Equilibrium: The research explores the use of 2-propyl-1-heptanol as an extractant in separating 1,3-propanediol from aqueous solutions. [] Its liquid properties and ability to selectively dissolve specific compounds make it a potential candidate for liquid-liquid extraction processes. []

Q3: What are the limitations of the current research on 2-propyl-1-heptanol?

A3: The provided research primarily focuses on the synthesis and specific applications of 2-propyl-1-heptanol. Further investigation is needed in several areas:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.